[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-methoxyphenyl)methanone
Description
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a heterocyclic compound featuring a benzothiadiazole sulfonyl group linked to a piperazine ring, which is further connected to a 3-methoxyphenyl methanone moiety. The benzothiadiazole core is electron-deficient, contributing to unique electronic properties, while the 3-methoxy group enhances lipophilicity.
Properties
Molecular Formula |
C18H18N4O4S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H18N4O4S2/c1-26-14-5-2-4-13(12-14)18(23)21-8-10-22(11-9-21)28(24,25)16-7-3-6-15-17(16)20-27-19-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
BQDKXULCXOHPQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This is followed by the introduction of the sulfonyl group and the piperazine ring. The final step involves the attachment of the methoxyphenyl group. Common reagents used in these reactions include sulfonyl chlorides, piperazine, and methoxybenzaldehyde. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes and disease mechanisms.
Medicine
In medicine, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone has potential applications as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s ability to bind to these targets is influenced by its chemical structure, which determines its affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Substituents | Key Properties | References |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₆N₄O₄S₂* | Benzothiadiazole sulfonyl, 3-methoxyphenyl | High lipophilicity; electron-withdrawing | |
| 4-(Benzothiadiazole-4-sulfonyl)piperazin-1-ylmethanone | C₁₇H₁₅ClN₄O₃S₂ | Benzothiadiazole sulfonyl, 2-chlorophenyl | Electronegative Cl; moderate solubility | |
| (3-Bromophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone | C₁₈H₁₈BrN₂O₂ | Bromophenyl, 4-hydroxyphenyl | Bulky Br; H-bond donor (OH) | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | C₁₅H₁₆N₄O₂ | Furyl, 4-aminophenyl | Planar furan; amine for H-bonding | |
| [1-(Benzothiadiazole-4-sulfonyl)piperidin-3-yl][4-(2,5-dimethylphenyl)methanone | C₂₃H₂₅N₅O₃S₂ | Piperidinyl, 2,5-dimethylphenyl | Steric hindrance; increased rigidity |
*Estimated based on , replacing Cl with OCH₃.
Key Observations:
- Lipophilicity : The 3-methoxy group increases lipophilicity compared to halogenated analogues (e.g., 2-chlorophenyl in ), which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
The compound 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-methoxyphenyl)methanone is a synthetic organic molecule that incorporates a piperazine ring, a benzothiadiazole moiety, and a methanone functional group. This unique structural arrangement suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways.
Structural Characteristics
The compound can be described by its key structural components:
- Piperazine Ring : Known for its presence in many pharmacologically active compounds.
- Benzothiadiazole Moiety : Provides electronic properties that facilitate interactions with biological targets.
- Methoxyphenyl Group : Enhances lipophilicity, potentially influencing the compound's biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Modulation : The benzothiadiazole moiety may interact with proteins and enzymes, altering their activities.
- Receptor Binding : The piperazine ring can increase binding affinity to specific receptors.
- Nucleic Acid Interaction : The presence of certain functional groups may allow for interactions with nucleic acids, affecting cellular pathways.
Biological Activities
Preliminary studies suggest that compounds structurally similar to 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-methoxyphenyl)methanone exhibit a range of biological activities, including:
- Antitumor Activity : Research indicates potential efficacy against various cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown activity against bacterial strains.
- Tyrosinase Inhibition : Some analogs have been reported to inhibit tyrosinase activity, which is crucial for melanin production and could be beneficial in treating hyperpigmentation disorders.
Comparative Analysis of Related Compounds
A comparative analysis of compounds with structural similarities reveals insights into their biological activities. The following table summarizes findings regarding related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpiperazine | Piperazine ring | Antidepressant effects |
| Benzothiadiazole derivatives | Benzothiadiazole core | Anticancer properties |
| Sulfanilamide | Sulfonamide group | Antibacterial activity |
The unique combination of the sulfonamide linkage with the benzothiadiazole moiety and the methoxyphenyl substituent in 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-methoxyphenyl)methanone may contribute to its distinctive biological profile compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds. For instance:
- Antitumor Studies : Compounds resembling the target compound have demonstrated significant cytotoxic effects in various cancer cell lines (e.g., HCC827 and NCI-H358) with IC50 values indicating potent activity .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties of related benzothiadiazole derivatives have shown promising results against specific bacterial strains .
- Tyrosinase Inhibition : A series of analogs were tested for their ability to inhibit tyrosinase in B16F10 murine cells, revealing concentration-dependent inhibition that surpassed traditional inhibitors like kojic acid .
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